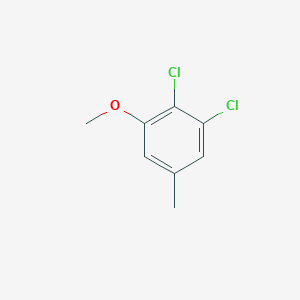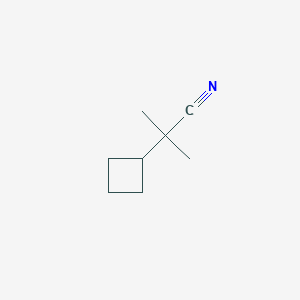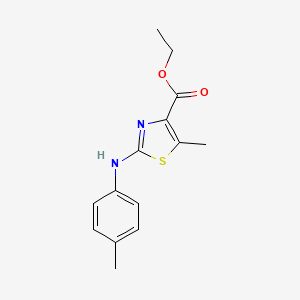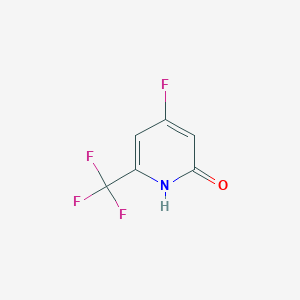![molecular formula C10H6BrF2NO2 B1459790 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid CAS No. 1807013-10-0](/img/structure/B1459790.png)
2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid
説明
2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid (2BCDFPAA) is an organic compound that has been studied extensively in recent years. It is a brominated, cyano-substituted difluoromethylphenylacetic acid, with the molecular formula C9H7BrF2NO2. 2BCDFPAA has found a variety of applications in scientific research, ranging from drug development to biochemistry.
科学的研究の応用
2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid has also been studied as a potential inhibitor of the enzyme monoacylglycerol lipase (MGL), which is involved in the metabolism of endocannabinoid 2-arachidonoylglycerol (2-AG). In addition, 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
作用機序
The mechanism of action of 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid is not yet fully understood. However, it is believed to act as an inhibitor of FAAH, MGL, and COX-2. Inhibition of FAAH and MGL leads to increased levels of endocannabinoids, which can have a variety of physiological effects. Inhibition of COX-2 leads to decreased levels of prostaglandins, which can have anti-inflammatory effects.
Biochemical and Physiological Effects
2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have anxiolytic and analgesic effects. Inhibition of MGL leads to increased levels of 2-AG, which can have anti-inflammatory effects. Inhibition of COX-2 leads to decreased levels of prostaglandins, which can have anti-inflammatory effects.
実験室実験の利点と制限
2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid has several advantages for use in lab experiments. It is easy to synthesize, has a high selectivity for its target enzymes, and is relatively non-toxic. However, there are also some limitations to its use in lab experiments. It is not very stable and can degrade over time, and it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid research. One potential direction is to further study its effects on FAAH, MGL, and COX-2. Another potential direction is to develop new synthesis methods that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid, such as the treatment of inflammation, anxiety, and pain. Finally, further research could be done to explore the potential toxicological effects of 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid.
特性
IUPAC Name |
2-[2-bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-8-2-5(4-14)1-7(10(12)13)6(8)3-9(15)16/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNBXMVULKHWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)CC(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



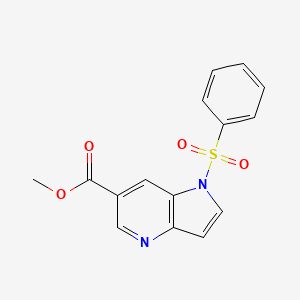
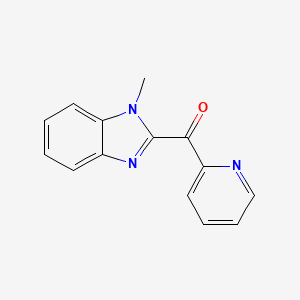


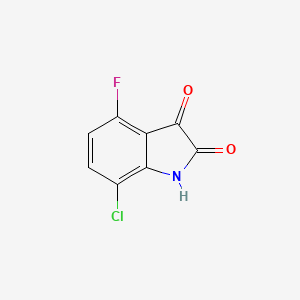
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
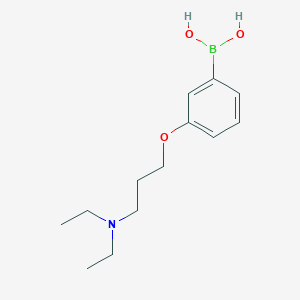
![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)
![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)
